4-[(E)-(1H-indazol-5-ylimino)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound that features both indazole and pyrazolone moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one typically involves the condensation of an indazole derivative with a pyrazolone derivative. One common method involves the reaction of 2H-indazole-5-carbaldehyde with 5-methyl-2-phenyl-1H-pyrazol-3-one in the presence of a suitable base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indazole moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the indazole moiety.
Scientific Research Applications
4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indazole Derivatives: Compounds containing the indazole moiety, such as 1H-indazole and 2H-indazole, which are known for their biological activities.
Pyrazolone Derivatives: Compounds containing the pyrazolone moiety, such as 4-aminoantipyrine and phenazone, which are used as analgesics and anti-inflammatory agents.
Uniqueness
4-[(E)-(2H-indazol-5-ylimino)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one is unique due to its combination of indazole and pyrazolone moieties, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these moieties. This dual functionality makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C18H15N5O |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
4-(1H-indazol-5-yliminomethyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H15N5O/c1-12-16(18(24)23(22-12)15-5-3-2-4-6-15)11-19-14-7-8-17-13(9-14)10-20-21-17/h2-11,22H,1H3,(H,20,21) |
InChI Key |
BSKIHIDEDVGAHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC4=C(C=C3)NN=C4 |
Origin of Product |
United States |
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